molecular formula C18H16Cl2N2O2 B266981 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Numéro de catalogue B266981
Poids moléculaire: 363.2 g/mol
Clé InChI: BICAHPWWUJWHRX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mécanisme D'action

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed in the brain and peripheral tissues and is involved in the regulation of various physiological processes. By blocking the adenosine A1 receptor, this compound can modulate the activity of various signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in human prostate cancer cells. In cardiovascular research, this compound has been shown to reduce myocardial infarct size and improve myocardial function. In neurological research, this compound has been shown to improve cognitive function and reduce the severity of seizures.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its physiological effects. However, one limitation of using this compound is its potential off-target effects. This compound may interact with other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the study of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. These molecules could have improved therapeutic efficacy and reduced off-target effects. Another area of research is the investigation of the role of adenosine A1 receptor signaling in various diseases, including cancer, cardiovascular diseases, and neurological disorders. By understanding the mechanisms underlying these diseases, researchers can develop more effective therapeutic strategies. Finally, the development of novel drug delivery systems for this compound could improve its bioavailability and enhance its therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3,5-dichloro-4-nitrobenzoic acid with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced with a palladium catalyst to produce this compound. This method is a relatively straightforward and efficient synthesis route for this compound.

Applications De Recherche Scientifique

3,5-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of human prostate cancer cells and reduce tumor growth in animal models. In cardiovascular research, this compound has been shown to reduce ischemic injury in the heart and improve myocardial function. In neurological research, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and reduce the severity of seizures in animal models of epilepsy.

Propriétés

Formule moléculaire

C18H16Cl2N2O2

Poids moléculaire

363.2 g/mol

Nom IUPAC

3,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-9-13(10-15(20)11-14)17(23)21-16-5-3-12(4-6-16)18(24)22-7-1-2-8-22/h3-6,9-11H,1-2,7-8H2,(H,21,23)

Clé InChI

BICAHPWWUJWHRX-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

SMILES canonique

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.